

The Discovery and History of 7 α -Hydroxycholesterol: A Technical Guide

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Compound of Interest

Compound Name: 7alpha-Hydroxycholesterol

Cat. No.: B024266

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An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and scientific importance of 7 α -hydroxycholesterol. As the primary product of the rate-limiting step in the classic bile acid synthesis pathway, 7 α -hydroxycholesterol is a critical molecule in cholesterol homeostasis and a key biomarker for liver function and drug development. This document details the seminal experiments, analytical methodologies, and regulatory pathways associated with this pivotal oxysterol.

Discovery and Early History

The journey to understanding the role of 7 α -hydroxycholesterol is intrinsically linked to the elucidation of bile acid synthesis. While the enzymatic conversion of cholesterol to an intermediate in bile acid formation was studied for some time, a comprehensive understanding of the enzyme responsible, cholesterol 7 α -hydroxylase (CYP7A1), and its product, 7 α -hydroxycholesterol, began to solidify in the mid-20th century. A landmark review by Myant and Mitropoulos in 1977 consolidated the existing knowledge on CYP7A1, marking a significant milestone in the field.

Early research focused on identifying the rate-limiting step in the conversion of cholesterol to bile acids. It was established that the introduction of a hydroxyl group at the 7 α position of the cholesterol molecule was this critical, regulated step. This discovery positioned 7 α -

hydroxycholesterol as a key intermediate and a focal point for research into cholesterol metabolism and its disorders. The enzyme responsible, cholesterol 7 α -hydroxylase, was identified as a cytochrome P450 enzyme located in the endoplasmic reticulum of hepatocytes. The development of sensitive analytical techniques was paramount to isolating and quantifying this transient molecule, leading to a deeper understanding of its physiological and pathological roles.

Quantitative Data Summary

The concentration of 7 α -hydroxycholesterol in biological matrices is a direct reflection of the activity of CYP7A1 and, consequently, the rate of bile acid synthesis. Its measurement is a valuable tool in clinical and preclinical research.

Condition/Treatment	Species	Tissue/Matrix	7 α -Hydroxycholesterol	Reference(s)
			Concentration	
Baseline/Healthy Controls				
Human	Serum		75 \pm 19 ng/mL	
Human	Serum		63 \pm 5 ng/mL	
Human	Liver		5.3 \pm 1.2 nmol/g	
Rat (Male)	Serum		0.2 \pm 0.1 nmol/mL	
Rat (Female)	Serum		0.4 \pm 0.1 nmol/mL	
Pathological Conditions				
Advanced Liver Cirrhosis	Human	Serum	22 \pm 8 ng/mL	
Hypercholesterolemia	Human	Serum	- (significant correlation with bile acid synthesis)	
Cholesterol Gallstones	Human	Liver	12.9 \pm 2.6 nmol/g	
Pharmacological Intervention				
Cholestyramine (4g b.i.d. for 14 days)	Human	Serum	181 \pm 95 ng/mL (from 40 \pm 11 ng/mL)	
Cholestyramine (3%)	Rat (Male)	Serum	0.6 \pm 0.3 nmol/mL	

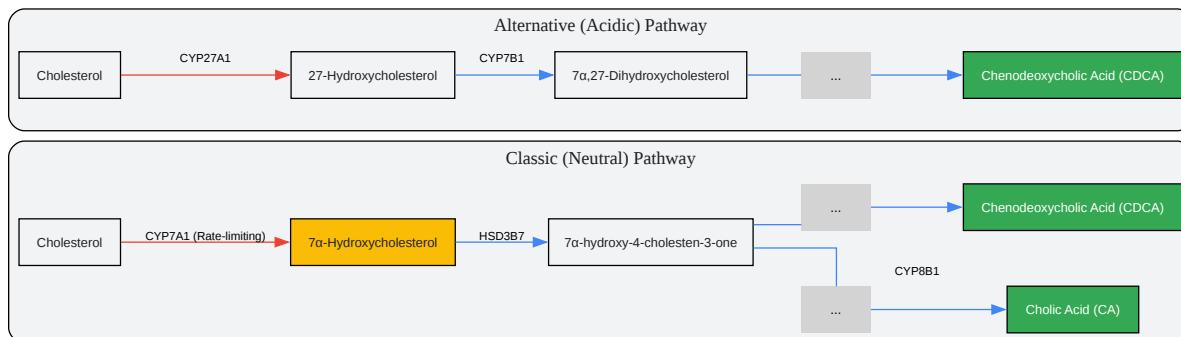
Cholestyramine (3%)	Rat (Female)	Serum	2.4 ± 1.5 nmol/mL
Fenofibrate	Human	Serum	61 ± 12 ng/mL (from 107 ± 47 ng/mL)
HMG-CoA Reductase Inhibitors	Human	Serum	78 ± 7 ng/mL (no significant change)

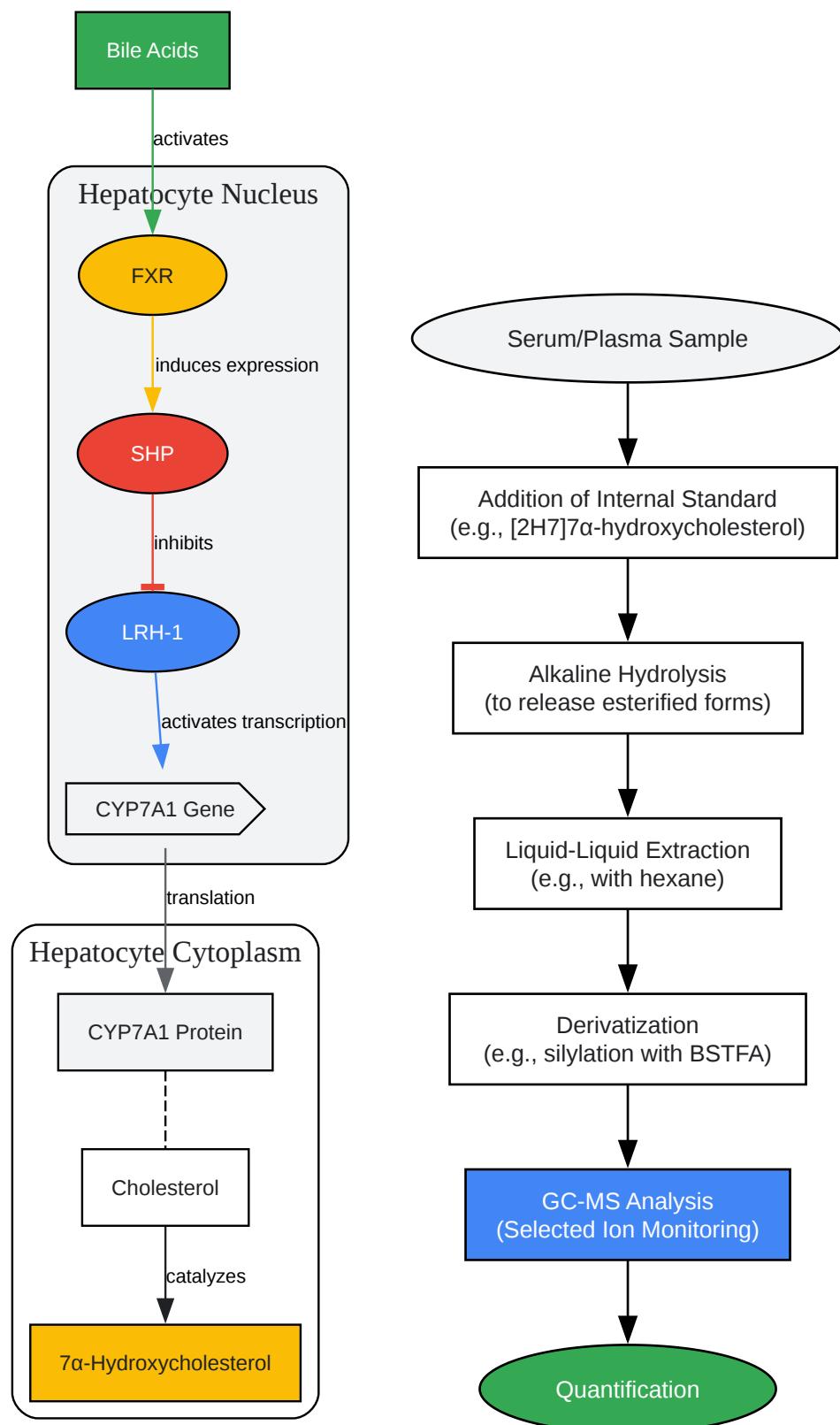
Key Signaling Pathways

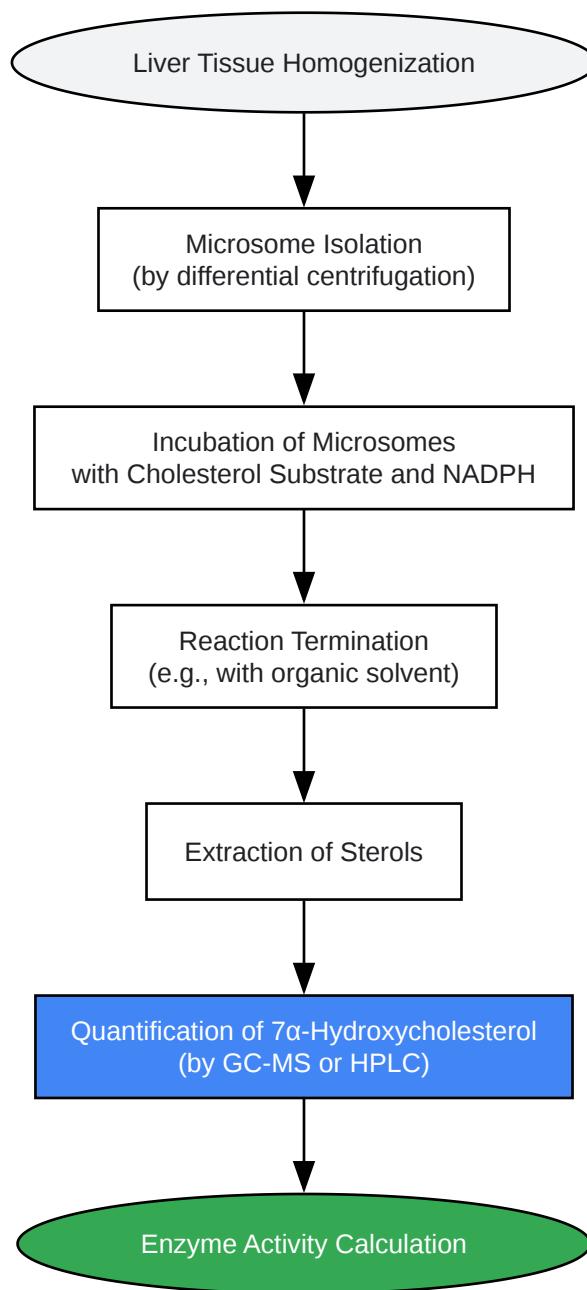
The synthesis of 7 α -hydroxycholesterol is tightly regulated through complex signaling pathways to maintain cholesterol and bile acid homeostasis.

Bile Acid Synthesis Pathways

There are two primary pathways for bile acid synthesis: the classic (or neutral) pathway and the alternative (or acidic) pathway. 7 α -hydroxycholesterol is the initial product of the classic pathway.







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